N-Acryloylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Role in Inborn Errors of Metabolism:

N-Acryloylglycine is classified as an acyl glycine, a minor metabolite typically derived from fatty acids in healthy individuals. However, research suggests that the excretion of specific acyl glycines, including N-Acryloylglycine, may be elevated in individuals with certain inborn errors of metabolism (IEM) . These are genetic disorders that disrupt the body's ability to process specific components like proteins, carbohydrates, or fats, leading to a buildup of harmful byproducts.

Studying the abnormal levels of N-Acryloylglycine and other acyl glycines in urine or blood samples holds potential as a diagnostic tool for identifying specific IEMs. This could lead to earlier diagnosis and prompt intervention, potentially improving outcomes for patients.

Research in Toxicology and Safety Assessment:

N-Acryloylglycine, along with other related compounds, has been investigated in the field of toxicology due to its structural similarities to certain environmental toxins and potential industrial chemicals.

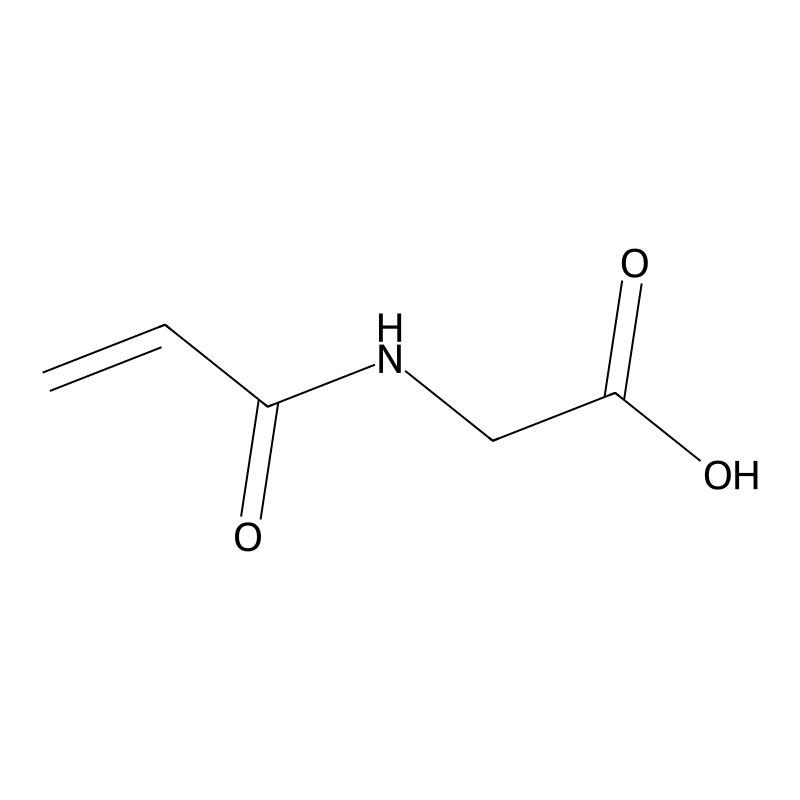

N-Acryloylglycine is an organic compound with the molecular formula CHN\O and a molecular weight of approximately 145.11 g/mol. It is classified as an N-acryloyl derivative of glycine, where the amino acid glycine is modified by the addition of an acryloyl group. This compound appears as a white crystalline solid and is soluble in water and organic solvents, making it versatile for various applications in both biological and chemical contexts.

- Polymerization: N-Acryloylglycine can undergo radical polymerization, forming poly(N-acryloylglycine), which has applications in hydrogels and drug delivery systems .

- Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing various derivatives.

- Acylation: It can react with nucleophiles, such as amines or alcohols, leading to the formation of amides or esters, respectively.

N-Acryloylglycine exhibits notable biological activities. Research indicates that it has potential applications in wound healing due to its ability to promote cell proliferation and migration while possessing anti-inflammatory properties . Additionally, it serves as a substrate for glycine N-acyltransferase, suggesting its involvement in metabolic pathways related to amino acid acylation .

The synthesis of N-Acryloylglycine typically involves the reaction of glycine with acryloyl chloride through acylation reactions. A common method includes:

- Acylation Reaction: Glycine is reacted with acryloyl chloride in an aqueous medium, often using a base to neutralize hydrochloric acid produced during the reaction.

- Isolation: The product can be purified through crystallization or filtration techniques.

Alternative methods include one-pot processes that utilize ketones as starting materials, facilitating high yields without intermediate isolation .

Studies have shown that N-Acryloylglycine interacts effectively with biological systems, particularly in wound healing contexts. The polymeric nanoparticles derived from N-acryloylglycine have been demonstrated to enhance skin restoration by coordinating immune responses and promoting tissue repair . Furthermore, its interactions at the cellular level indicate potential for developing therapies targeting chronic wounds.

Several compounds share structural similarities with N-Acryloylglycine, including:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Acryloyl chloride | Contains an acryloyl group | Highly reactive; used as an acylating agent |

| Glycine | Amino acid structure | Naturally occurring; simpler structure |

| N-Methylacrylamide | Acrylamide derivative with methyl substitution | Exhibits different solubility and reactivity |

| Polyacrylamide | Polymer derived from acrylamide | Widely used in gels; lacks amino acid moiety |

N-Acryloylglycine stands out due to its dual functionality as both an amino acid derivative and a polymerizable monomer, allowing it to bridge biological applications with material science.

Physical Description

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

24599-25-5

Wikipedia

Dates

Modification of two types of cholesterol atherosclerosis in rabbits by blocking lipoprotein lysine epsilon-amino groups

B I Weigensberg, J O Lough, R H MorePMID: 3935126 DOI: 10.1016/0021-9150(85)90140-6